molecular formula C10H10N2O2 B1456536 N'-(prop-2-enoyl)benzohydrazide CAS No. 10339-47-6

N'-(prop-2-enoyl)benzohydrazide

Cat. No.: B1456536
CAS No.: 10339-47-6
M. Wt: 190.2 g/mol
InChI Key: DJURFDUDNBUJNM-UHFFFAOYSA-N
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Description

N’-(prop-2-enoyl)benzohydrazide is an organic compound with the molecular formula C10H10N2O2 It is a derivative of benzohydrazide, where the hydrazide group is substituted with a prop-2-enoyl group

Scientific Research Applications

N’-(prop-2-enoyl)benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(prop-2-enoyl)benzohydrazide can be synthesized through the reaction of benzoyl hydrazine with acrylic acid . The reaction typically involves the following steps:

    Reactants: Benzoyl hydrazine and acrylic acid.

    Solvent: A suitable solvent such as ethanol or methanol.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

    Reaction Conditions: The reaction is carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N’-(prop-2-enoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(prop-2-enoyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced hydrazides.

Mechanism of Action

The mechanism of action of N’-(prop-2-enoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(prop-2-enoyl)benzohydrazide is unique due to its specific substitution pattern and the presence of both benzohydrazide and prop-2-enoyl groups

Properties

IUPAC Name

N'-prop-2-enoylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-9(13)11-12-10(14)8-6-4-3-5-7-8/h2-7H,1H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJURFDUDNBUJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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